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Compound of Interest

Compound Name: Pseudolaroside B

Cat. No.: B15596370 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of Pseudolaric acid

B (PAB), a diterpenoid isolated from the root bark of the golden larch tree, Pseudolarix

kaempferi. While this guide was initially intended to compare Pseudolaroside B and related

compounds, a thorough review of peer-reviewed literature reveals a significant lack of

biological activity data for Pseudolaroside B. In contrast, Pseudolaric acid B is extensively

studied, with demonstrated potent antifungal and anticancer properties. This guide, therefore,

focuses on the available experimental data for Pseudolaric acid B, presenting its performance

and mechanisms of action.

Data Presentation
Anticancer Activity of Pseudolaric Acid B
The anticancer effects of Pseudolaric acid B have been evaluated across various cancer cell

lines and in vivo models. PAB has been shown to inhibit cancer cell growth, induce apoptosis

(programmed cell death), and arrest the cell cycle at the G2/M phase.[1][2]
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Cancer Type Cell Line Assay IC50 (µM) Reference

Human Cervical

Cancer
HeLa MTT Assay 0.17 - 5.20 [1]

Human

Colorectal

Adenocarcinoma

HT-29 MTT Assay 0.17 - 5.20 [1]

Human Ovarian

Carcinoma
SKOV3 MTT Assay 0.17 - 5.20 [1]

Human Breast

Cancer
MCF-7 MTT Assay

3.4 (at 36h), 1.35

(at 48h)
[2]

Human Lung

Carcinoma
A549 Not Specified

Potent

Cytotoxicity
[3]

Human Colon

Adenocarcinoma
HCT-8 Not Specified

Potent

Cytotoxicity
[3]

Murine Leukemia P-388 Not Specified
Potent

Cytotoxicity
[3]

Human

Leukemia
L-1210 Not Specified

Potent

Cytotoxicity
[3]

Human

Leukemia
K562 SRB/MTT Assay 0.36 (as extract) [4]

In Vivo Anticancer Activity of Pseudolaric Acid B[1]
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Tumor Model Administration Dosage Inhibitory Rate

Hepatocarcinoma 22

(H22)
Intraperitoneal

30 mg/kg/day for 10

days
14.4%

Hepatocarcinoma 22

(H22)
Intraperitoneal

60 mg/kg/day for 10

days
40.1%

Lewis Lung Cancer Intraperitoneal
30 mg/kg/day for 10

days
39.1%

Lewis Lung Cancer Intraperitoneal
60 mg/kg/day for 10

days
47.0%

Antifungal Activity of Pseudolaric Acid B
Pseudolaric acid B has demonstrated significant activity against a range of fungal pathogens,

including species of Candida, Trichophyton, and Microsporum.[5] One study also identified a

glycosylated form, pseudolaric acid B-O-β-d-glucoside (likely Pseudolaroside B), which

inhibited the mycelial growth of Colletotrichum gloeosporioides at 5 μg/mL.[6] However,

detailed comparative data for Pseudolaroside B is not available.
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Fungal Species Assay MIC (µg/mL) MFC (µg/mL) Reference

Candida albicans
Broth

Microdilution

Comparable to

Amphotericin B

Comparable to

Amphotericin B
[5]

Candida

tropicalis

(Fluconazole-

resistant)

Broth

Microdilution
8 - 16 Not Reported [7]

Candida

tropicalis

(Fluconazole-

susceptible)

Broth

Microdilution
8 - 16 Not Reported [7]

Trichophyton

mentagrophytes
Not Specified Active Not Reported [5]

Microsporum

gypseum
Not Specified Active Not Reported [5]

Torulopsis

petrophilum
Not Specified Active Not Reported [5]

Colletotrichum

gloeosporioides

Mycelial Growth

Inhibition
EC50 = 1.07 Not Reported [6]

Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
The cytotoxic effects of Pseudolaric acid B on various cancer cell lines were primarily

determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

[1]

Cell Seeding: Cancer cells were seeded in 96-well plates at a specific density and allowed to

adhere overnight.

Compound Treatment: Cells were treated with various concentrations of Pseudolaric acid B

for specified durations (e.g., 36 or 48 hours).[2]
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MTT Addition: After the treatment period, MTT solution was added to each well and

incubated to allow for the formation of formazan crystals by viable cells.

Solubilization: The formazan crystals were dissolved in a solubilization buffer (e.g., DMSO).

Absorbance Measurement: The absorbance of the resulting solution was measured at a

specific wavelength (e.g., 570 nm) using a microplate reader.

IC50 Calculation: The half-maximal inhibitory concentration (IC50) was calculated from the

dose-response curve.

In Vivo Tumor Growth Inhibition
The in vivo anticancer activity of Pseudolaric acid B was evaluated using murine xenograft

models.[1]

Tumor Cell Implantation: Mice were subcutaneously or intraperitoneally injected with a

suspension of cancer cells (e.g., Hepatocarcinoma 22 or Lewis lung cancer cells).

Treatment Administration: Once the tumors reached a palpable size, the mice were treated

with Pseudolaric acid B (e.g., via intraperitoneal injection) at specified doses and schedules.

Tumor Measurement: Tumor volume and body weight were measured regularly throughout

the experiment.

Endpoint Analysis: At the end of the study, the tumors were excised and weighed. The tumor

inhibitory rate was calculated by comparing the average tumor weight of the treated group

with that of the control group.

Antifungal Susceptibility Testing (Broth Microdilution)
The minimum inhibitory concentration (MIC) of Pseudolaric acid B against fungal strains was

determined using the broth microdilution method.[7]

Inoculum Preparation: Fungal isolates were cultured, and a standardized inoculum

suspension was prepared.
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Serial Dilution: Pseudolaric acid B was serially diluted in a 96-well microtiter plate containing

a suitable broth medium.

Inoculation: Each well was inoculated with the fungal suspension.

Incubation: The plates were incubated under appropriate conditions for fungal growth.

MIC Determination: The MIC was determined as the lowest concentration of the compound

that visibly inhibited fungal growth.

Signaling Pathways and Mechanisms of Action
Pseudolaric acid B exerts its anticancer effects through the modulation of several key signaling

pathways, leading to cell cycle arrest and apoptosis.
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Caption: Pseudolaric Acid B's mechanism of inducing apoptosis.
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Caption: Inhibition of the PI3K/AKT/mTOR pathway by PAB.

Experimental Workflow
The general workflow for evaluating the biological activity of a natural product like Pseudolaric

acid B is a multi-step process.
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Caption: General workflow for natural product drug discovery.

In conclusion, Pseudolaric acid B is a promising natural product with well-documented

anticancer and antifungal activities. Further research, particularly direct comparative studies

with its related compounds like Pseudolaroside B, is warranted to fully elucidate their
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therapeutic potential. The lack of extensive data on Pseudolaroside B highlights an

opportunity for future investigations in the field of natural product drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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